4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione
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Overview
Description
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains both benzothiazole and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione typically involves the condensation of 2-aminobenzenethiol with β-oxodithioesters. The reaction proceeds through the formation of a ketimine intermediate, which undergoes intramolecular nucleophilic addition and selective C–C bond cleavage to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which also exhibit a range of biological activities.
Uniqueness
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione is unique due to the combination of benzothiazole and thiazole rings in its structure, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S3/c17-14-13(15-18-11-8-4-5-9-12(11)21-15)22-16(20)19(14)10-6-2-1-3-7-10/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVNAUKVQSMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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